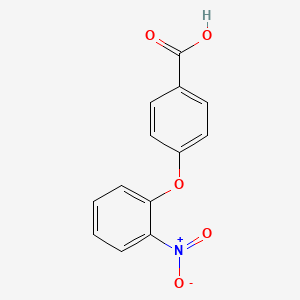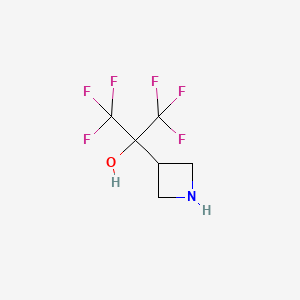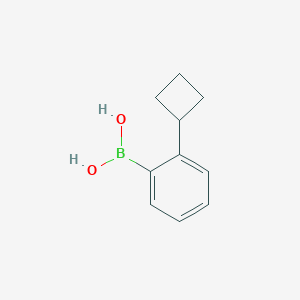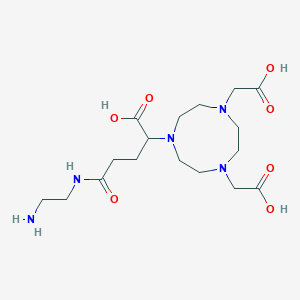
4-(2-Nitrophenoxy)benzoic acid
Vue d'ensemble
Description
4-(2-Nitrophenoxy)benzoic acid is a chemical compound with the molecular formula C13H9NO5 . It contains a total of 29 bonds, including 20 non-H bonds, 15 multiple bonds, 4 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitro group (aromatic), and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings connected by an oxygen atom, with a nitro group attached to one ring and a carboxylic acid group attached to the other . The average mass of the molecule is 259.214 Da .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid at room temperature . Its melting point ranges from 183-187°C .Applications De Recherche Scientifique
Synthesis and Material Chemistry
4-(2-Nitrophenoxy)benzoic acid serves as an intermediate in the synthesis of complex organic compounds and polymers. For example, it's used in the development of new AB-type monomers for polybenzimidazoles, showcasing its utility in advanced material chemistry. These monomers are crucial for creating high-performance polymers with specific properties, such as thermal stability, mechanical strength, and chemical resistance, making them suitable for various industrial applications, including coatings, films, and advanced composite materials (Begunov & Valyaeva, 2015).
Photoluminescence and Coordination Compounds
The compound is also used in the study of luminescent properties in coordination compounds. Research involving lanthanide 4-benzyloxy benzoates, which include derivatives of this compound, explores the influence of electron-withdrawing and electron-donating groups on the photophysical properties. This research contributes to our understanding of how substituents affect the luminescence of coordination compounds, which has implications for the design of luminescent materials for sensors, displays, and lighting applications (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
Environmental Chemistry
In environmental chemistry, derivatives of this compound are studied for their reactions and transformations in aqueous solutions, contributing to our understanding of pollutant behavior and degradation pathways in natural waters. This research is crucial for developing strategies to mitigate environmental pollution and for designing compounds with lower environmental impact (Vione et al., 2004).
Catalysis and Reaction Mechanisms
The compound's derivatives are also used in catalysis research, particularly in studying the mechanisms of reactions such as the nucleophilic opening of the oxirane ring. This research provides insights into reaction mechanisms and kinetics, which are fundamental in designing more efficient catalytic processes for industrial chemistry (Bakhtin et al., 2021).
Safety and Hazards
This compound is considered hazardous. It may be harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation when handling this compound .
Propriétés
IUPAC Name |
4-(2-nitrophenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO5/c15-13(16)9-5-7-10(8-6-9)19-12-4-2-1-3-11(12)14(17)18/h1-8H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZUMRWYVXVOIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[b]naphtho[2,1-d]furan,8-bromo-](/img/structure/B3244605.png)
![4,6-Dibromo-3-fluorothieno[2,3-c]thiophene-2-carboxylic acid](/img/structure/B3244614.png)
![5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde](/img/structure/B3244620.png)






![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)
![2-[2-Chloro-6-(3-iodo-benzylamino)-purin-9-yl]-5-hydroxymethyl-tetrahydro-furan-3,4-diol](/img/structure/B3244685.png)
![N-[(E,2E)-4-ethyl-2-hydroxyimino-5-nitrohex-3-enyl]pyridine-3-carboxamide](/img/structure/B3244693.png)

![Carbonic dichloride, polymer with 4,4'-(9H-fluoren-9-ylidene)bis[2,6-dibromophenol]](/img/structure/B3244704.png)